N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide
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Overview
Description
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide is a complex organic compound that features a quinoxaline ring, a phenyl group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Ring: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the quinoxaline ring can be done using selective hydroxylation reactions.
Coupling with Phenyl Group: The quinoxaline derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Acylation: The final step involves the acylation of the phenyl group with 2-(pyrrolidin-1-yl)acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The quinoxaline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents like Br2 or Cl2.
Major Products
Oxidation: Formation of a quinoxaline-3-one derivative.
Reduction: Formation of a dihydroquinoxaline derivative.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s quinoxaline ring can intercalate with DNA, while the phenyl and pyrrolidine groups can interact with protein targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide: Lacks the pyrrolidine moiety, which may affect its biological activity.
N-(3-(quinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide: Lacks the hydroxyl group, potentially altering its chemical reactivity and biological interactions.
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(morpholin-1-yl)acetamide: Contains a morpholine ring instead of pyrrolidine, which may influence its pharmacokinetic properties.
Uniqueness
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of both a hydroxyl group and a pyrrolidine moiety, which together contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-18(13-24-10-3-4-11-24)21-15-7-5-6-14(12-15)19-20(26)23-17-9-2-1-8-16(17)22-19/h1-2,5-9,12H,3-4,10-11,13H2,(H,21,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOYIHHQFOFFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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